1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097919-29-2
VCID: VC7170655
InChI: InChI=1S/C24H25N3O4.ClH/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29;/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29);1H
SMILES: COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl
Molecular Formula: C24H26ClN3O4
Molecular Weight: 455.94

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

CAS No.: 2097919-29-2

Cat. No.: VC7170655

Molecular Formula: C24H26ClN3O4

Molecular Weight: 455.94

* For research use only. Not for human or veterinary use.

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride - 2097919-29-2

Specification

CAS No. 2097919-29-2
Molecular Formula C24H26ClN3O4
Molecular Weight 455.94
IUPAC Name 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C24H25N3O4.ClH/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29;/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29);1H
Standard InChI Key QFBJAKJISNYMMZ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₄H₂₆ClN₃O₄, with a molecular weight of 455.94 g/mol. Its IUPAC name, 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride, reflects the integration of three key moieties:

  • A 6,7-dimethoxyquinoline backbone, providing planar aromaticity critical for intercalation with biological targets.

  • A 3-benzoyl group, introducing electron-withdrawing properties and steric bulk.

  • A piperidine-4-carboxamide hydrochloride side chain, enhancing solubility and potential receptor interactions.

The SMILES string COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl encodes this structure, while the InChIKey QFBJAKJISNYMMZ-UHFFFAOYSA-N facilitates database searches and structural comparisons.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₆ClN₃O₄
Molecular Weight455.94 g/mol
CAS Number2097919-29-2
IUPAC Name1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl
SolubilityNot publicly available

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride involves multi-step organic reactions, as outlined in preliminary protocols:

  • Quinoline Core Formation:

    • Starting with 6,7-dimethoxyquinoline derivatives, a benzoyl group is introduced at the C3 position via Friedel-Crafts acylation or nucleophilic aromatic substitution.

    • Methoxy groups at C6 and C7 are retained to modulate electron density and steric effects.

  • Piperidine-4-carboxamide Coupling:

    • The quinoline intermediate undergoes nucleophilic substitution with piperidine-4-carboxylic acid derivatives.

    • Hydrochloride salt formation improves crystallinity and stability for storage.

CompoundSubstituentsGI% (NCI-60)TOP1 Inhibition
14m C4-propyl, C2-p-CF₃62–65%Yes
14h C4-propyl, C2-p-Cl60–63%Yes
Target CompoundC3-benzoyl, C4-piperidineNot testedInferred

Antimicrobial Applications

Methoxy-substituted quinolines exhibit broad-spectrum antimicrobial effects by disrupting bacterial DNA gyrase or fungal ergosterol biosynthesis. The dual methoxy groups at C6 and C7 in this compound may enhance lipophilicity, promoting penetration into microbial membranes.

Structure-Activity Relationship (SAR) Analysis

Role of Methoxy Substitutions

  • Electron Donation: Methoxy groups at C6 and C7 increase electron density on the quinoline ring, enhancing π-π stacking with aromatic residues in enzyme active sites.

  • Steric Effects: Ortho-dimethoxy configurations may restrict rotational freedom, optimizing binding to rigid pockets .

Impact of the Piperidine Side Chain

  • Conformational Flexibility: The piperidine ring’s chair-boat transitions allow adaptation to diverse binding sites.

  • Hydrogen Bonding: The carboxamide group provides H-bond donors/acceptors for interactions with Asp554 or Arg488 in TOP1 .

Future Directions and Challenges

Preclinical Development

  • Solubility Optimization: While current solubility data are unavailable, prodrug strategies or salt modifications (e.g., mesylate instead of hydrochloride) could improve bioavailability.

  • Target Validation: Proteomic studies are needed to confirm TOP1 engagement and rule offtarget effects on kinases or GPCRs.

Synthetic Scalability

  • Catalytic Methods: Transitioning from stoichiometric Friedel-Crafts acylation to catalytic asymmetric synthesis could reduce waste and improve yields.

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